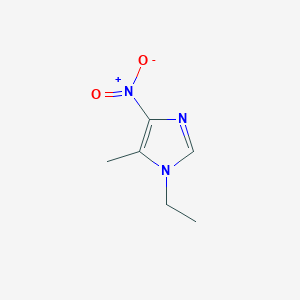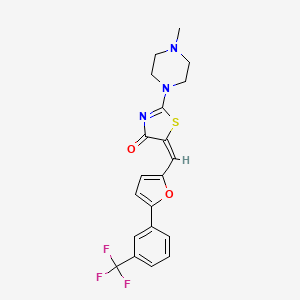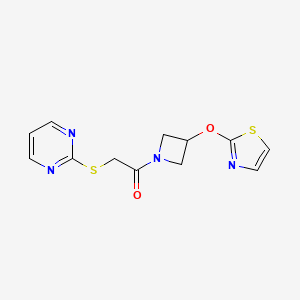
2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone, also known as PTAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAE is a synthetic molecule that belongs to the class of azetidinone derivatives. It has a unique chemical structure that makes it an attractive candidate for scientific research.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
Research has shown that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant anti-inflammatory activity. For example, certain derivatives demonstrated high potency in inhibiting cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory process. These compounds were found to have higher COX-2 inhibitory effects than celecoxib, a selective COX-2 inhibitor drug, indicating their potential as effective anti-inflammatory agents (Bakr, Ghoneim, & Azouz, 2019).
Antimicrobial and Antifungal Applications
Several studies have synthesized new derivatives that exhibit potent antifungal and antimicrobial activities. Compounds with pyridine and pyrimidine skeletons have been developed to combat fungal infections, with some showing comparable activity to reference drugs such as Fluconazole and Gieseofulvin (Rajput, Sharma, & Yashovardhan, 2011). Additionally, novel tetrazoles clubbed with pyrimidine were synthesized and assessed for their efficacy against bacterial infections, indicating their potential in developing new antimicrobial agents (Bhoge, Magare, & Mohite, 2021).
Antitubercular Activities
Compounds based on pyrimidine-azetidinone analogues have been evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Some of these compounds exhibited significant anti-tubercular activity, highlighting their potential as new agents in the treatment of tuberculosis (Chandrashekaraiah et al., 2014).
Cyclooxygenase Inhibition
Compounds derived from the synthesis involving thiazolo[4,5-d]pyrimidines have demonstrated moderate to potent inhibitory action towards COX-2, which is significant for their anti-inflammatory properties. These findings suggest their utility in developing treatments for conditions associated with COX-2, such as arthritis and other inflammatory diseases (Bakr, Ghoneim, & Azouz, 2019).
Eigenschaften
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c17-10(8-20-11-13-2-1-3-14-11)16-6-9(7-16)18-12-15-4-5-19-12/h1-5,9H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEBWBOHDCKNJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=NC=CC=N2)OC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2,2'-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate](/img/structure/B2418802.png)
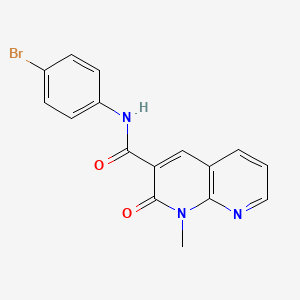
![N-benzyl-3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2418804.png)
![4-amino-N-isopropyl-5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2418805.png)
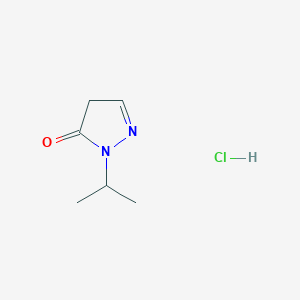
![6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione](/img/structure/B2418814.png)
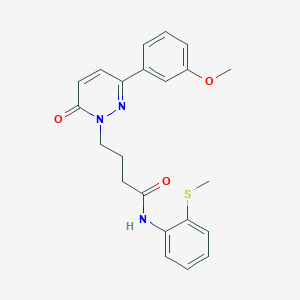
![3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2418817.png)
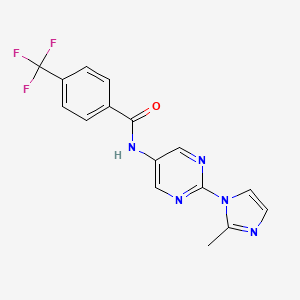
![N-(benzo[d]thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2418819.png)
![N~8~-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2418822.png)
![[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B2418823.png)
